molecular formula C18H13ClN4O2S B2516406 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536713-24-3

2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2516406
CAS No.: 536713-24-3
M. Wt: 384.84
InChI Key: OULUUWQWSSLLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(3-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a chemical compound with the molecular formula C18H13ClN4O2S and is of interest in medicinal chemistry and drug discovery research . It is built around a pyrimido[5,4-b]indol-4-one scaffold, which is recognized as a privileged structure in medicinal chemistry . This fused heterocyclic system combines pyrimidine and indole moieties, which are commonly found in molecules capable of binding to a diverse range of biological receptors with high affinity . The structure is further functionalized with a 3-chlorophenyl group at the 3-position and a thioacetamide side chain at the 2-position, which may influence its physicochemical properties and interactions with biological targets. The pyrimido[5,4-b]indole core is a subject of ongoing synthetic chemistry research, with studies exploring efficient and ecological pathways for the synthesis of novel derivatives . While specific biological data for this exact compound may be limited, structural analogs based on this scaffold are investigated for their potential pharmacological activities. Researchers may find this compound valuable for developing structure-activity relationships (SAR), screening against novel targets, or as a synthetic intermediate. This product is intended for research applications such as in vitro assay development and hit-to-lead optimization studies. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care in a controlled laboratory environment.

Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2S/c19-10-4-3-5-11(8-10)23-17(25)16-15(22-18(23)26-9-14(20)24)12-6-1-2-7-13(12)21-16/h1-8,21H,9H2,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULUUWQWSSLLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)N)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit enzymes such as butyrylcholinesterase (BChE), which is involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, the compound’s interaction with proteins involved in cell signaling pathways can modulate cellular responses to external stimuli.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions, but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies can result in sustained changes in cellular function, including alterations in cell signaling and gene expression.

Biological Activity

The compound 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClN4O2SC_{19}H_{17}ClN_4O_2S, with a molecular weight of approximately 424.32 g/mol. Its structure includes a pyrimidine ring, a chlorophenyl group, and a thioacetamide moiety, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • In vitro studies have shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For example, compounds with similar structural features have demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Antiviral Activity
    • Research indicates that heterocyclic compounds can inhibit viral replication. Compounds with structures akin to the target molecule have shown efficacy against viral RNA polymerases with IC50 values in the low micromolar range (e.g., 0.26 µM for specific derivatives) . This suggests potential antiviral applications for this compound.
  • Cytotoxicity and Cancer Research
    • The cytotoxic effects of similar compounds have been explored in various cancer cell lines. For instance, certain derivatives have exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents . The mechanism often involves induction of apoptosis and disruption of cell cycle progression.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition
    • The compound may inhibit key enzymes involved in microbial metabolism or viral replication. For example, inhibition of RNA polymerase has been noted in related compounds .
  • Receptor Interaction
    • Binding interactions with specific receptors or proteins can lead to downstream effects influencing cellular pathways associated with growth and proliferation .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Antimicrobial Evaluation
    • A study evaluated a series of thiazolidinone derivatives that included similar structural motifs and reported significant antimicrobial activities (MIC values ranging from 0.22 to 0.25 µg/mL), highlighting the importance of structural features in enhancing bioactivity .
  • Antiviral Studies
    • In another investigation focusing on heterocycles as antiviral agents, compounds with pyrimidine rings demonstrated strong inhibition of viral replication pathways . This supports the hypothesis that this compound could exhibit similar antiviral properties.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial properties. For example, studies report Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and Staphylococcus epidermidis ranging from 0.22 to 0.25 μg/mL.

CompoundPathogenMIC (μg/mL)
7bS. aureus0.22
7bS. epidermidis0.25

Antiviral Activity

Heterocyclic compounds akin to this target have been investigated for their antiviral properties. A review highlighted several N-heterocycles as promising candidates against RNA viruses, suggesting potential applications in antiviral drug development.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies:

  • Acetylcholinesterase (AChE) Inhibition : Similar derivatives have shown significant inhibition of AChE, relevant in neuropharmacology.
  • Urease Inhibition : Compounds have been tested for urease inhibition, indicating therapeutic potential in treating infections requiring urease inhibition.

Antibacterial Evaluation

A study evaluated the antibacterial activity of synthesized derivatives similar to the target compound. The derivatives demonstrated strong activity against Gram-positive bacteria, achieving MIC values as low as 0.22 μg/mL.

Antiviral Screening

Another investigation focused on the antiviral efficacy of pyrimido-indole derivatives against Hepatitis C virus (HCV). The derivatives exhibited IC50 values indicating substantial antiviral effects.

Enzyme Inhibition Studies

Compounds were tested for their ability to inhibit AChE and urease, revealing promising results that suggest potential therapeutic applications in treating diseases like Alzheimer’s and infections requiring urease inhibition.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group at Position 3

The 3-position of the pyrimidoindole scaffold is critical for modulating TLR4 affinity and selectivity.

Compound Name Substituent at Position 3 Key Findings Reference
2-((3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide 4-Chlorophenyl Enhanced metabolic stability compared to non-halogenated analogs.
N-(3-Chlorophenyl)-2-((3-(4-Fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide 4-Fluorophenyl Improved solubility due to fluorine’s electronegativity; moderate TLR4 activity.
2-((3-Allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide Allyl + 3-Chloro-4-methylphenyl Reduced TLR4 binding but increased cytotoxicity in human hepatocytes.

Key Insight : The 3-chlorophenyl group in the target compound likely balances lipophilicity and steric effects, optimizing membrane permeability and target engagement compared to bulkier substituents (e.g., naphthalenyl ).

Modifications in the Acetamide Side Chain

The acetamide moiety at position 2 influences solubility and receptor interactions.

Compound Name Acetamide Substituent Biological Activity Reference
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide Cyclohexylamine Potent TLR4 agonist (EC₅₀ = 0.8 μM in human cells); used as a vaccine adjuvant.
N-(Furan-2-ylmethyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide Furfurylamine Moderate activity (EC₅₀ = 5.2 μM) but improved aqueous solubility.
N-(1H-Indazol-6-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide Indazole Reduced potency (EC₅₀ > 10 μM) due to steric hindrance.

Key Insight : The unsubstituted acetamide in the target compound may offer synthetic simplicity but could limit solubility compared to cyclohexyl or furfuryl derivatives.

Alkyl Chain Variations at Position 5

Position 5 modifications affect pharmacokinetic properties:

Compound Name Substituent at Position 5 Impact on Bioactivity Reference
2-((4-Oxo-3-phenyl-5-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic Acid Propyl Increased metabolic stability but reduced TLR4 affinity.
2-((5-Dodecyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic Acid Dodecyl High lipophilicity limits aqueous solubility; inactive in cellular assays.
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide Methyl Optimal balance of solubility and potency (EC₅₀ = 1.2 μM in mice).

Oxidation State of the Sulfur Linker

The sulfur atom in the thioacetamide linker can be oxidized, altering electronic properties:

Compound Name Sulfur Oxidation State Biological Impact Reference
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)sulfonyl)acetamide Sulfone (SO₂) Complete loss of TLR4 activity due to reduced electron density.
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)sulfinyl)acetamide Sulfoxide (SO) Partial activity retention (EC₅₀ = 12 μM) but increased toxicity.

Key Insight : The thioether (S) linker in the target compound is optimal for maintaining TLR4 agonist activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.